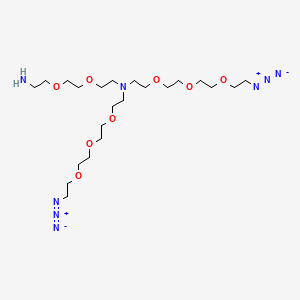
N-(Amino-PEG2)-N-bis(PEG3-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Amino-PEG2)-N-bis(PEG3-azide): is a bifunctional polyethylene glycol (PEG) derivative. This compound features an amino group and two azide groups, making it highly versatile for various chemical modifications and bioconjugation applications. The PEG spacers enhance its solubility in aqueous media, which is beneficial for biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
-
PEGylation: : The initial step involves the PEGylation of a suitable amine precursor with PEG2 and PEG3 chains. This can be achieved through nucleophilic substitution reactions where the amine group reacts with PEG derivatives containing leaving groups such as tosylates or mesylates.
-
Azidation: : The introduction of azide groups is usually performed by reacting the PEGylated intermediate with sodium azide (NaN₃) under appropriate conditions. This step often requires the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-(Amino-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as column chromatography, recrystallization, and dialysis are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Click Chemistry: : The azide groups in N-(Amino-PEG2)-N-bis(PEG3-azide) readily participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions.
-
Amide Bond Formation: : The amino group can react with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form amide bonds. This reaction is commonly used in bioconjugation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to catalyze the azide-alkyne cycloaddition.
Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acids for amide bond formation.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Triazoles: Formed from click chemistry reactions.
Amides: Resulting from the reaction of the amino group with carboxylic acids or esters.
Aplicaciones Científicas De Investigación
N-(Amino-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules such as proteins, peptides, and nucleic acids, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the development of functional coatings and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(Amino-PEG2)-N-bis(PEG3-azide) exerts its effects is primarily through its functional groups:
Azide Groups: Participate in click chemistry, enabling the formation of stable triazole linkages.
Amino Group: Reacts with carboxylic acids and esters to form amide bonds, facilitating the attachment of various functional groups or biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(Amino-PEG2)-N-bis(PEG3-amine): Similar structure but with amine groups instead of azide groups.
N-(Amino-PEG2)-N-bis(PEG3-carboxyl): Contains carboxyl groups instead of azide groups.
Uniqueness
N-(Amino-PEG2)-N-bis(PEG3-azide) is unique due to its combination of amino and azide groups, which allows for versatile chemical modifications and bioconjugation strategies. The presence of PEG spacers enhances solubility and reduces immunogenicity, making it particularly useful in biomedical applications.
Propiedades
IUPAC Name |
2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N8O8/c23-1-7-31-13-16-34-10-4-30(5-11-35-17-21-37-19-14-32-8-2-26-28-24)6-12-36-18-22-38-20-15-33-9-3-27-29-25/h1-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJMTZFOBGVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














